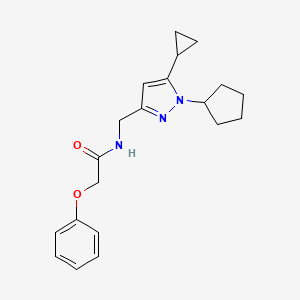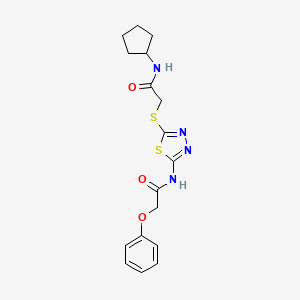![molecular formula C7H3BrClFN2 B2707743 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine CAS No. 1427423-42-4](/img/structure/B2707743.png)
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is a chemical compound with the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 . It belongs to the class of organic compounds known as phenylpyrazoles . This compound has been studied for its potential applications in various scientific fields.
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the iodization of commercially available 5-bromo-1 H-pyrazolo [3,4-b]pyridine by NIS to obtain an intermediate, which is then protected by PMB-Cl to produce a key intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrazolo[1,5-A]pyridine core . The molecular docking study was used to evaluate the binding mode between the compound and TRKA .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For instance, one study reported a sequential opening/closing cascade reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.94±0.1 g/cm3 and a pKa of -1.40±0.30 . The dipole moment changes in similar compounds have been calculated to be between 10.3 and 19.0 D .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research by Mohareb and MegallyAbdo (2015) focused on using related bromoacetylcoumarin derivatives for synthesizing various heterocyclic compounds like pyran, pyridine, and pyrazole derivatives. These compounds were evaluated for their anticancer activities, revealing significant cytotoxic effects against multiple human cancer cell lines. This highlights the role of bromo-chloro-fluoro-pyrazolo[1,5-A]pyridine derivatives in developing potential anticancer agents (Mohareb & MegallyAbdo, 2015).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) investigated derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds closely related to 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine, for their unique photoreactions such as excited-state intramolecular and intermolecular proton transfer. These studies provide valuable insights into the photophysical properties of these compounds, potentially useful in designing photoactive materials and sensors (Vetokhina et al., 2012).
Development of Fluorescent Probes
Research by García et al. (2019) on tridentate ligands based on dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which share structural features with this compound, demonstrated their application as fluorescent probes for cation detection. These findings open pathways for the development of sensitive and selective sensors for environmental and biological applications (García et al., 2019).
Metal Complexation for Catalysis
Nyamato et al. (2016) synthesized metal complexes using ligands derived from pyrazolylpyridines, akin to this compound, demonstrating their effectiveness in ethylene oligomerization reactions. These complexes highlight the potential of bromo-chloro-fluoro-pyrazolo[1,5-A]pyridine derivatives in catalysis and material science (Nyamato et al., 2016).
Antiproliferative Agents Development
Ananda et al. (2017) reported on the synthesis of novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, incorporating structural elements similar to this compound. These compounds exhibited significant antiproliferative activity against breast cancer and leukemia cells, showcasing the potential of such derivatives in medicinal chemistry and oncology research (Ananda et al., 2017).
Future Directions
Biochemical Analysis
Cellular Effects
Its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully explored .
Dosage Effects in Animal Models
The effects of different dosages of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been extensively studied .
Properties
IUPAC Name |
3-bromo-5-chloro-4-fluoropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-3-11-12-2-1-5(9)6(10)7(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHKUZWIQWGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)





![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)

